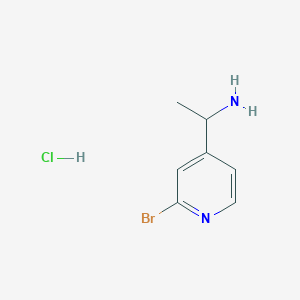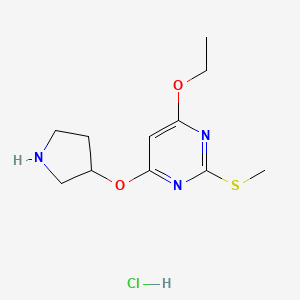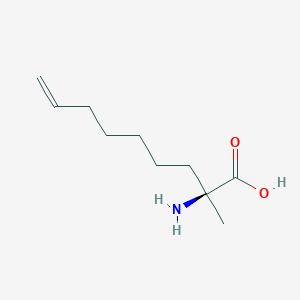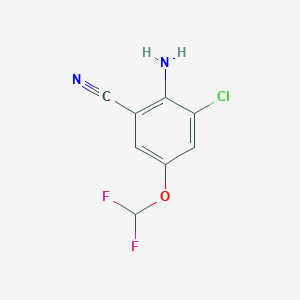
(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the 2-position and an ethanamine group at the 4-position. The compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 4-ethylpyridine to form 2-bromo-4-ethylpyridine, which is then subjected to a reductive amination process to introduce the ethanamine group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of bromine and amine reagents, along with catalysts and solvents to facilitate the reactions. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-ethylpyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds.
科学研究应用
(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The bromine atom and the ethanamine group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(2-Bromopyridin-4-yl)ethanamine: Similar structure but lacks the stereochemistry of the (S)-enantiomer.
Bis((2-bromopyridin-4-yl)methyl)amine: Contains two bromopyridinyl groups and a different amine structure.
Uniqueness
(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C7H10BrClN2 |
|---|---|
分子量 |
237.52 g/mol |
IUPAC 名称 |
1-(2-bromopyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H |
InChI 键 |
QRBWBDQDDUSRKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=NC=C1)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14787349.png)

![2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787352.png)
![Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate](/img/structure/B14787353.png)
![(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14787357.png)
![2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14787373.png)
![[(13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B14787387.png)
![[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)
![2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B14787393.png)
